Welcome to the BenchChem Online Store!
molecular formula C7H8N4O4 B8701231 4,6-Dimethyl-3,5-dinitropyridin-2-amine CAS No. 22934-16-3

4,6-Dimethyl-3,5-dinitropyridin-2-amine

Cat. No. B8701231
M. Wt: 212.16 g/mol
InChI Key: HIESDXQNFIFEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04022793

Procedure details

A 500 ml Parr Bottle was charged with 2-amino-4,6-dimethyl-3,5-dinitropyridine (21.2 g, 0.10 mole), 200 ml methanol, methanesulfonic acid (19.2 g, 0.20 mole), and 20.g 5% Pd/charcoal catalyst. The mixture was subjected to hydrogenation at ambient temperature with an initial hydrogen pressure of 5.7 psig. When no further uptake of hydrogen was observed, the mixture was filtered free of catalyst under a nitrogen atmosphere, and methanol removed under vacuum. The bismethanesulfonate salt of 2,3,5-triamino-4,6-dimethylpyridine so obtained was purified by slurrying with dry isopropyl alcohol, filtering under nitrogen, and vacuum drying over P2O5 at 80°-90° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
20.g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([CH3:11])[C:5]([N+:12]([O-])=O)=[C:4]([CH3:15])[N:3]=1.CS(O)(=O)=O.[H][H]>[Pd].C.CO>[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:11])[C:5]([NH2:12])=[C:4]([CH3:15])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C
Name
Quantity
19.2 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
20.g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered free of catalyst under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
methanol removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=NC(=C(C(=C1N)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.